molecular formula C9H9FO3 B1268883 2-Fluoro-4,5-dimethoxybenzaldehyde CAS No. 71924-62-4

2-Fluoro-4,5-dimethoxybenzaldehyde

Cat. No. B1268883
CAS RN: 71924-62-4
M. Wt: 184.16 g/mol
InChI Key: IBBYQNVXKFMSSI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorobenzaldehydes, including derivatives similar to 2-fluoro-4,5-dimethoxybenzaldehyde, often involves halogen-exchange reactions or direct functionalization of precursor molecules. A practical method reported by Yoshida and Kimura (1989) involves the halogen-exchange of 4-chlorobenzaldehyde with potassium fluoride in the presence of tetraphenylphosphonium bromide, leading to the synthesis of 4-fluorobenzaldehyde derivatives in good yields (Yoshida & Kimura, 1989).

Molecular Structure Analysis

Investigations into the molecular structure of related fluorobenzaldehydes, such as 4-fluorobenzaldehyde, have shown that these compounds exhibit planar structures with specific bond lengths and angles influenced by the presence of the fluorine atom and substituent groups on the benzene ring. Detailed molecular structure analysis can be obtained through techniques like X-ray diffraction and spectroscopy, supported by computational methods like density functional theory (DFT) (Samdal et al., 1997).

Chemical Reactions and Properties

Fluorobenzaldehydes undergo a variety of chemical reactions, including condensations, nucleophilic substitutions, and additions, due to the reactive aldehyde group and the electron-withdrawing effect of the fluorine atom. For instance, Lukin et al. (2006) developed a new practical synthesis of indazoles via the condensation of o-fluorobenzaldehydes, showcasing the reactivity of such compounds in synthesizing heterocyclic structures (Lukin et al., 2006).

Physical Properties Analysis

The physical properties of 2-fluoro-4,5-dimethoxybenzaldehyde and related compounds, such as solubility, melting point, and boiling point, are influenced by the molecular structure and the presence of functional groups. Studies like those by Al‐Zaqri et al. (2020), which explore the exo⇔endo isomerization and thermal behavior of dimethoxybenzaldehydes, provide insight into the stability and phase behavior of these compounds under different conditions (Al‐Zaqri et al., 2020).

Chemical Properties Analysis

The chemical properties of 2-fluoro-4,5-dimethoxybenzaldehyde, including reactivity, acidity, and electrophilicity, are significantly impacted by the electron-withdrawing fluorine atom and the electron-donating methoxy groups. These effects can be studied through experimental and theoretical methods, providing a comprehensive understanding of the compound's behavior in chemical reactions. Evidence of specific interactions, such as C-H...O hydrogen bonding, in compounds like 4-fluorobenzaldehyde highlights the complex nature of these materials and their potential for forming structured phases or complexes (Ribeiro-Claro et al., 2002).

Scientific Research Applications

Synthesis and Biological Properties

2-Fluoro-4,5-dimethoxybenzaldehyde has been utilized in the synthesis of various fluorinated compounds. For instance, its derivatives were used in preparing fluoronorepinephrines, which demonstrated distinct adrenergic agonist properties in adrenergically responsive systems. These compounds showed variation in their affinity for alpha- and beta-adrenergic receptors, highlighting the influence of fluorine substituents (Kirk et al., 1979).

Crystal Structure and Vibrational Spectra

The molecular structure and properties of 2-fluoro-4,5-dimethoxybenzaldehyde have been explored using X-ray diffraction and vibrational spectroscopy. Studies involving density functional theory have provided insights into its molecular dimer formation, characteristic frequencies, and conformational preferences (Tursun et al., 2015).

Radiopharmaceutical Applications

This compound has been explored as a precursor in the synthesis of radiopharmaceuticals for positron emission tomography, particularly in creating fluorine-18 labeled catecholamines and analogues. These studies emphasize the importance of protective groups that can be removed without harsh conditions, crucial for modern synthesis apparatus in radiopharmaceutical production (Orlovskaja et al., 2016).

Isomerism and DNA Interactions

Research on isomerism in derivatives of 2-Fluoro-4,5-dimethoxybenzaldehyde, such as 2,5-dimethoxybenzaldehyde, has been conducted. These studies include docking against DNA to understand binding abilities, along with analysis of molecular electrostatic potential and other quantum parameters. Such research is crucial for understanding the compound's potential in medicinal chemistry and biological applications (Al‐Zaqri et al., 2020).

Fluorophore Development

The development of fluorophores based on derivatives of 2-Fluoro-4,5-dimethoxybenzaldehyde has been investigated. These fluorophores exhibit solvatochromic properties, becoming fluorescent upon intermolecular hydrogen bonding. Their unique fluorescence properties are independent of solvent polarity and have potential applications in chemical biology and medicinal chemistry (Okada et al., 2016).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and seeking immediate medical assistance if swallowed .

properties

IUPAC Name

2-fluoro-4,5-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBYQNVXKFMSSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345312
Record name 2-Fluoro-4,5-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4,5-dimethoxybenzaldehyde

CAS RN

71924-62-4
Record name 2-Fluoro-4,5-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-4,5-dimethoxybenzaldehyde
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Synthesis routes and methods

Procedure details

In a flame-dried, round-bottomed flask fitted with a magnetic stirrer and N2 inlet was placed 4-fluoroveratrole (0.78 g, 5.0 mmol, Aldrich Chemical Co.) in 20 ml of anhydrous CH2Cl2. After cooling to 0° C., titanium (IV) chloride (0.91 ml, 1.57 g, 8.3 mmol) was added, followed after 10 min. by a,a-dichloromethyl methyl ether (0.45 ml, 0.575 g, 5.0 mmol). The mixture was allowed to warm to room temperature and after 2 hr it was quenched with an excess of aqueous saturated NaHCO3. The suspension was filtered through a pad of d.e. (diatomaceous earth), the aqueous phase was extracted with additional amounts of CH2Cl2 and the organic phases were combined and washed with water followed by saturated aqueous NaCl. After drying with MgSO4, the organic solvent was removed in vacuo to give the title compound as a white solid, 910 mg.
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0.91 mL
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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